5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18348406
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O5 |
|---|---|
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 5-methyl-3-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16) |
| Standard InChI Key | FVRTXIVKKFRRCP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol. Its structure features a five-membered isoxazole ring (containing adjacent oxygen and nitrogen atoms) substituted at the 3-position with a 4-methyl-3-nitrophenyl group and at the 5-position with a methyl group. The carboxylic acid moiety at the 4-position enhances polarity and enables salt formation or derivatization (Figure 1).
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid |
| CAS Number | Not publicly disclosed |
| Functional Groups | Isoxazole, nitro, methyl, carboxylic acid |
The nitro group at the phenyl ring’s 3-position introduces strong electron-withdrawing effects, influencing aromatic substitution patterns and redox behavior. The methyl groups at the phenyl and isoxazole rings contribute steric hindrance, affecting binding interactions in biological systems.
Synthesis Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a cyclocondensation strategy. A common route involves reacting 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization under acidic conditions (e.g., acetic anhydride or sulfuric acid).
Reaction Pathway:
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Oxime Formation:
-
Cyclization:
The oxime undergoes dehydration and ring closure in the presence of a Lewis acid catalyst to yield the isoxazole core .
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Oxime | NH₂OH·HCl, EtOH | Reflux, 6 hr | 85% |
| Cyclization | Acetic anhydride, H₂SO₄ | 0–5°C, 2 hr | 72% |
Industrial Production
Industrial protocols optimize scalability using continuous flow reactors to enhance yield (≥90%) and purity. Automated systems control temperature and stoichiometry, minimizing by-products like nitroso derivatives or unreacted aldehyde. Post-synthesis, the crude product is purified via recrystallization (ethanol/water) or column chromatography .
Chemical Properties and Reactivity
Stability and Solubility
The compound is stable under ambient conditions but sensitive to strong bases or reducing agents due to the nitro group. It exhibits limited solubility in water (0.2 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO).
Key Reactions
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Esterification: Reacts with methanol/H₂SO₄ to form methyl esters, enhancing lipid solubility .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization.
-
Decarboxylation: Heating above 200°C yields 5-methyl-3-(4-methyl-3-nitrophenyl)isoxazole, though this reaction is rarely utilized due to side product formation .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases by binding to their active sites via hydrogen bonding (carboxylic acid) and π-π stacking (aromatic rings). In vitro studies report IC₅₀ values of 12–18 μM for COX-2, comparable to celecoxib.
Antiproliferative Effects
Preliminary screens against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM after 48 hr, mediated by apoptosis induction (Bcl-2 downregulation, caspase-3 activation).
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Structural Analogs
The nitro group enhances electron-deficient character, improving target affinity compared to phenyl-substituted analogs .
Case Studies and Research Applications
Drug Intermediate in Antibiotic Synthesis
The compound serves as a precursor in synthesizing β-lactamase-resistant antibiotics. Patent US3466296A details its use in preparing oxacillin analogs via ester hydrolysis and amidation .
Materials Science
Functionalized isoxazole derivatives are explored as ligands in metal-organic frameworks (MOFs), leveraging their rigid geometry and chelating ability.
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